An In-depth Technical Guide to the Physicochemical Properties of 5-Methylbenzofuran-7-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-Methylbenzofuran-7-amine
Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery
The benzofuran moiety is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic and structural features make it a cornerstone in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, antifungal, and antitumor properties.[1] The continuous exploration of novel benzofuran derivatives is a testament to their therapeutic potential. This guide focuses on a specific derivative, 5-Methylbenzofuran-7-amine, providing a comprehensive overview of its physicochemical properties, which are critical for its development as a potential therapeutic agent. Understanding these properties is paramount for researchers, scientists, and drug development professionals to predict the molecule's behavior in biological systems and to design effective delivery and formulation strategies.
Core Physicochemical Properties of 5-Methylbenzofuran-7-amine
| Property | Predicted/Computed Value | Scientific Rationale and Comparative Insights |
| Molecular Formula | C₉H₉NO | Derived from the chemical structure. |
| Molecular Weight | 147.18 g/mol | Calculated from the molecular formula. |
| Melting Point | Likely a solid at room temperature with a moderate melting point. | The presence of the amine group allows for hydrogen bonding, which would increase the melting point compared to the parent 5-methylbenzofuran. Aromatic amines are typically crystalline solids. |
| Boiling Point | Predicted to be >200 °C at atmospheric pressure. | The boiling point of the parent compound, 5-methylbenzofuran, is approximately 198-199 °C. The addition of the polar amine group, capable of hydrogen bonding, would significantly increase the boiling point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | The benzofuran core is hydrophobic, while the amine group can participate in hydrogen bonding with water. The overall solubility in water is expected to be low but can be increased in acidic solutions due to the formation of the corresponding ammonium salt. |
| pKa (of the conjugate acid) | Estimated to be in the range of 4-5. | The basicity of the aromatic amine is reduced by the delocalization of the nitrogen lone pair into the aromatic ring. It is expected to be a weaker base than aliphatic amines but comparable to other aromatic amines. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2-3. | This value indicates a moderate lipophilicity, suggesting the compound may have reasonable membrane permeability. |
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
To ensure the accuracy of the predicted properties and to meet regulatory requirements for drug development, rigorous experimental characterization is essential. The following section details the standard, self-validating protocols for determining the key physicochemical properties of 5-Methylbenzofuran-7-amine.
Melting Point Determination
Causality behind Experimental Choice: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is indicative of a pure compound.
Step-by-Step Methodology:
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A small, finely powdered sample of 5-Methylbenzofuran-7-amine is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Aqueous Solubility
Causality behind Experimental Choice: Solubility is a critical parameter that influences a drug's absorption and bioavailability. The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.
Step-by-Step Methodology:
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An excess amount of 5-Methylbenzofuran-7-amine is added to a known volume of purified water in a sealed flask.
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The flask is agitated (e.g., using a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered or centrifuged to remove the undissolved solid.
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The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Workflow for Shake-Flask Solubility Assay
Caption: Standard workflow for determining aqueous solubility via the shake-flask method.
Determination of pKa
Causality behind Experimental Choice: The pKa value dictates the ionization state of a molecule at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise method for determining the pKa of ionizable compounds.
Step-by-Step Methodology:
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A known concentration of 5-Methylbenzofuran-7-amine is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.
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A titration curve (pH versus volume of titrant added) is generated.
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The pKa is determined from the pH at the half-equivalence point.
Logical Flow for Potentiometric pKa Determination
Caption: Logical progression for determining the pKa of a basic compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the chemical structure and purity of 5-Methylbenzofuran-7-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons, the methyl group protons, the amine protons, and the furan ring protons.
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¹³C NMR: Will show the number of unique carbon environments in the molecule.
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands are expected for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching (around 1250-1335 cm⁻¹ for aromatic amines), and aromatic C-H and C=C stretching.[3]
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Mass Spectrometry (MS):
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Will determine the molecular weight of the compound by identifying the molecular ion peak. The fragmentation pattern can provide further structural information. For 5-Methylbenzofuran-7-amine, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (147.18).
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Conclusion: A Foundation for Further Research
This guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of 5-Methylbenzofuran-7-amine. While specific experimental data remains to be fully elucidated in the public domain, the foundational knowledge of the benzofuran scaffold and aromatic amines allows for robust predictions and the design of definitive characterization studies. The protocols outlined herein provide a clear path for researchers to generate the critical data necessary to advance the study of this promising molecule in the context of drug discovery and development. The synthesis of this and related aminobenzofurans can be achieved through various established methods, such as the reduction of a corresponding nitrobenzofuran or through transition metal-catalyzed amination reactions.[4][5]
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